

Characterization of 2-amino-5-chloro-3-methylbenzoic acid derivatives

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Compound of Interest

Compound Name: *Methyl 2-chloro-5-methylbenzoate*

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An In-Depth Comparative Guide to the Characterization of 2-Amino-5-chloro-3-methylbenzoic Acid and Its Derivatives

This guide provides an in-depth, objective comparison of 2-amino-5-chloro-3-methylbenzoic acid and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and characterization outcomes. We will explore the synthesis, physicochemical properties, and spectroscopic signatures of these compounds, offering field-proven insights and detailed protocols to support your research and development efforts.

The Strategic Importance of 2-Amino-5-chloro-3-methylbenzoic Acid

2-Amino-5-chloro-3-methylbenzoic acid (ACMBA) is a highly valuable substituted anthranilic acid.^[1] Its strategic importance lies in its role as a critical building block, or intermediate, in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.^{[2][3]} Most notably, it is a key precursor for the manufacture of chlorantraniliprole, a broad-spectrum insecticide belonging to the anthranilic diamide class.^[4] The specific arrangement of the amino, chloro, and methyl groups on the benzoic acid core makes it a versatile scaffold for creating complex molecules with targeted biological activities.^[2]

Understanding the baseline characteristics of this parent compound is fundamental to successfully synthesizing, purifying, and characterizing its derivatives. This guide provides that baseline and then extends the analysis to its common ester and amide derivatives, highlighting the transformative impact of functional group modification.

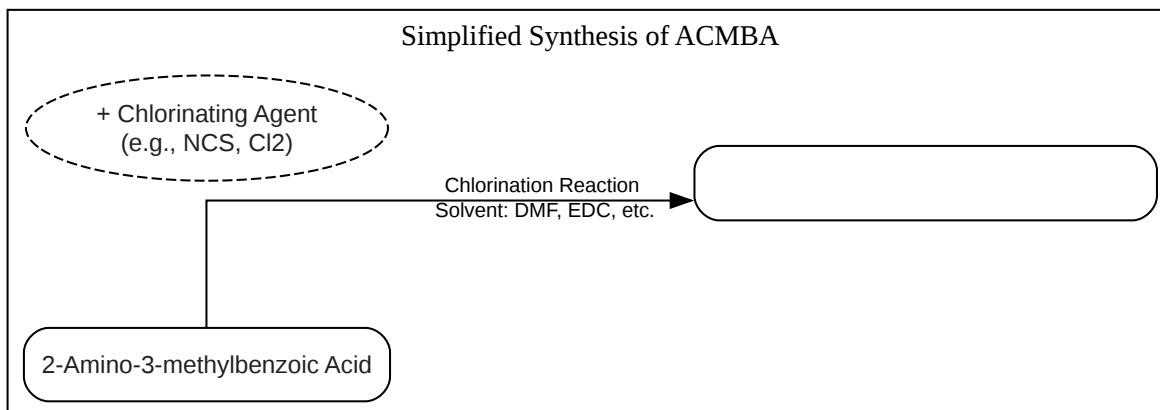
Synthesis of the Parent Compound: A Brief Overview

The quality and purity of the starting ACMBA are paramount. Several synthetic routes are employed for its production, typically starting from either m-toluic acid or 2-amino-3-methylbenzoic acid.^{[5][6]} A common final step involves the regioselective chlorination of 2-amino-3-methylbenzoic acid.

The choice of chlorinating agent is a critical process parameter. Options include:

- N-Chlorosuccinimide (NCS): Known for clean reactions but can be expensive.^[7]
- Cyanuric Chloride: A more cost-effective chlorinating agent.^[7]
- Chlorine Gas: Often used in industrial-scale production.^[4]
- Dichlorohydantoin: Another effective reagent for chlorination.^[6]

The causality behind this step is an electrophilic aromatic substitution, where the activating, ortho-, para-directing amino group directs the incoming chlorine electrophile to the para position (C5), which is sterically accessible.



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Caption: General workflow for the synthesis of ACMBA.

Baseline Characterization: 2-Amino-5-chloro-3-methylbenzoic Acid

Any comparative analysis requires a well-defined reference. The properties of the parent ACMBA serve as our baseline.

Property	Value	Source(s)
CAS Number	20776-67-4	[8][9]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1][8]
Molecular Weight	185.61 g/mol	[1]
Appearance	White to light yellow/red powder or crystal	[1]
Melting Point	238-243 °C	[6]
Purity	Typically >98.0% (by HPLC)	[1]

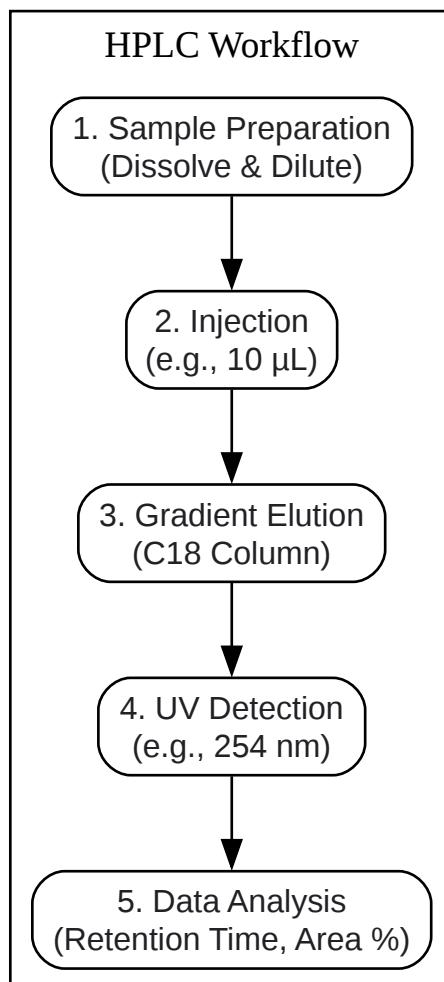
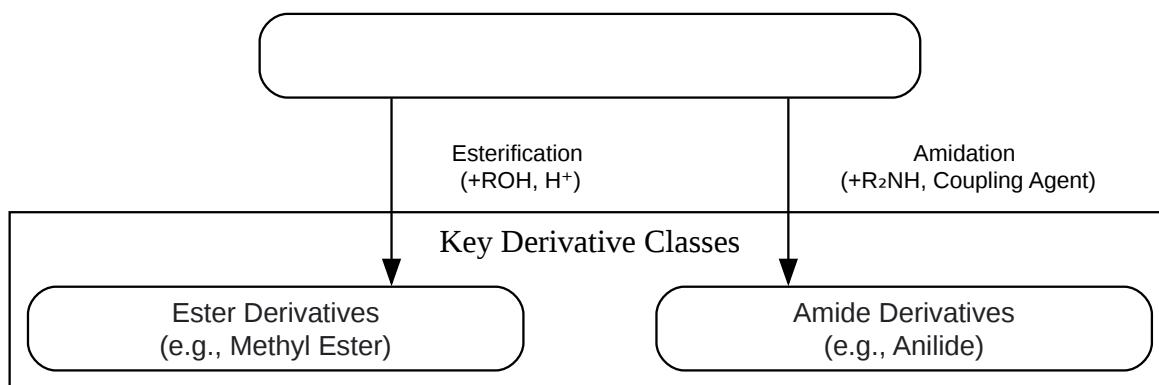
Spectroscopic Fingerprint of ACMBA

The following data provide a unique spectroscopic "fingerprint" for identifying and confirming the structure of ACMBA.

Technique	Observed Characteristics	Mechanistic Insight
¹ H NMR	~2.1 ppm (s, 3H, -CH ₃)~5.9 ppm (br s, 2H, -NH ₂)~7.2 ppm (s, 1H, Ar-H)~7.8 ppm (s, 1H, Ar-H)~11.5 ppm (br s, 1H, -COOH)	The downfield shift >10 ppm is characteristic of a carboxylic acid proton. The two aromatic protons appear as singlets due to their meta-relationship, resulting in minimal coupling. Note: Shifts are solvent-dependent.[6][7]
FT-IR (KBr)	~3400-3500 cm ⁻¹ (N-H stretch)~2500-3300 cm ⁻¹ (broad, O-H stretch)~1650-1700 cm ⁻¹ (C=O stretch)~700-800 cm ⁻¹ (C-Cl stretch)	The very broad O-H band, often overlapping with C-H stretches, is definitive for a carboxylic acid dimer in the solid state. The sharp N-H stretches confirm the primary amine.[8][10]
Mass Spec (EI)	Expected M ⁺ at m/z 185/187	The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is a classic indicator of a single chlorine atom due to the natural abundance of the ³⁵ Cl and ³⁷ Cl isotopes.

Comparative Analysis: Key Derivatives of ACMBA

The true utility of ACMBA is realized upon its derivatization. We will now compare the parent acid to its two most common and functionally significant classes of derivatives: esters and amides.



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Caption: Standard workflow for HPLC analysis.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
 - Detection: 254 nm
- Expected Outcome & Trustworthiness:
 - Retention Time: ACMBA, being the most polar, will elute first. The ester and amide derivatives will have longer retention times.
 - Self-Validation: A successful run must show sharp, symmetrical peaks. Monitor system suitability parameters: a "blank" injection (mobile phase) should show no interfering peaks, and multiple injections of the same standard should yield retention times with <1% relative standard deviation (RSD). This ensures the system is performing correctly before analyzing unknown samples.

Protocol: FT-IR Analysis via KBr Pellet

- Objective: To obtain a high-quality infrared spectrum of a solid sample for functional group identification. [10]* Materials: Spectroscopic grade Potassium Bromide (KBr, dried), sample, agate mortar and pestle, hydraulic press.
- Procedure:
 - Grinding: Add ~1-2 mg of the sample to ~100-200 mg of dry KBr in the agate mortar.
 - Mixing: Gently grind the mixture until a fine, homogeneous powder is formed. The quality of the final spectrum is highly dependent on achieving a uniform particle size to minimize light scattering.
 - Pressing: Transfer the powder to a pellet-forming die and press under a hydraulic press (typically 7-10 tons of pressure) for several minutes.
 - Result: A transparent or semi-transparent pellet is formed.

- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum (e.g., 4000-400 cm^{-1}).
- Self-Validation: The quality of the pellet is self-validating. A good pellet is transparent and will produce a flat baseline. A cloudy or opaque pellet will result in a sloping baseline and poor signal-to-noise, indicating that the sample should be re-prepared.

Conclusion

The characterization of 2-amino-5-chloro-3-methylbenzoic acid and its derivatives is a study in the profound impact of functional group transformation. While the parent acid is a stable, well-defined intermediate, its conversion to esters and, more significantly, amides, fundamentally alters its physicochemical and biological properties. A rigorous, comparative approach using orthogonal analytical techniques like NMR, FT-IR, and HPLC is essential for confirming these transformations, assessing purity, and ultimately enabling the development of novel, high-value molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a robust framework for these analytical endeavors.

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